2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide

Description

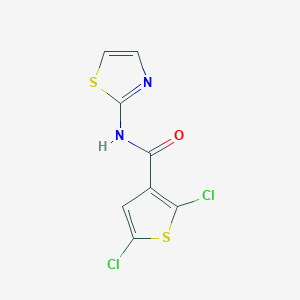

2,5-Dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a carboxamide group linked to a 1,3-thiazol-2-yl moiety. The compound’s crystal structure and coordination chemistry have been explored in metal complexes, such as the zinc(II) complex reported in Acta Crystallographica Section E . Its synthesis typically involves coupling reactions between thiophene-3-carboxylic acid derivatives and 2-aminothiazole intermediates .

Properties

IUPAC Name |

2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2OS2/c9-5-3-4(6(10)15-5)7(13)12-8-11-1-2-14-8/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKDYYOEFPGHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions on the thiazole and thiophene rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the development of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings allow the compound to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to antimicrobial and antifungal effects by disrupting essential biological processes in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-(1,3-thiazol-2-yl)carboxamides. Key structural analogues include:

Biological Activity

2,5-Dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a thiophene ring substituted with dichloro and thiazole groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole derivatives. Various synthetic routes have been explored to enhance yield and purity while maintaining biological efficacy.

Biological Activity Overview

The biological activities of this compound include antimicrobial, anticancer, and antiparasitic properties. Below is a summary of the key findings regarding its biological activity:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:

- Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

- Fungal Strains : Demonstrated activity against Candida albicans and Aspergillus niger, showing substantial inhibition zones in agar diffusion assays .

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Cancer) | 15.4 |

| HT-29 (Colorectal Cancer) | 20.7 |

| HepG2 (Liver Cancer) | 18.5 |

The presence of electron-withdrawing groups such as chlorine enhances its cytotoxicity by promoting apoptosis through mechanisms involving histone deacetylase (HDAC) inhibition .

Antiparasitic Activity

The compound has also shown potential against protozoan parasites. In particular:

- Trypanocidal Activity : Exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with an IC50 value lower than that of standard treatments .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits histone deacetylases (HDACs), leading to increased acetylation levels in histones and subsequent apoptosis in cancer cells .

- Disruption of Cell Membranes : Its amphiphilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death .

- Interference with Metabolic Pathways : The presence of thiazole moieties may interact with specific metabolic enzymes in parasites, impairing their growth and replication .

Case Studies

Several studies have documented the effectiveness of this compound in various experimental settings:

- A study reported that this compound significantly reduced tumor growth in xenograft models of human colorectal cancer .

- Another investigation highlighted its role in reducing parasitemia in murine models infected with Trypanosoma cruzi, demonstrating its therapeutic potential against Chagas disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide, and how can intermediates be purified?

- Methodological Answer : The compound can be synthesized via amide coupling between a thiophene-3-carboxylic acid derivative (e.g., acid chloride) and 2-aminothiazole. Key steps include:

- Activation of the carboxylic acid group using reagents like thionyl chloride or EDCl/HOBt.

- Cyclization under reflux in aprotic solvents (e.g., acetonitrile or DMF) to form the thiazole ring.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Purity assessment using TLC (Rf comparison) and melting point analysis .

Q. How is structural integrity confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H and 13C NMR spectroscopy to verify substituent positions and aromatic proton environments (e.g., thiophene vs. thiazole protons).

- IR spectroscopy to confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) validation.

- Elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Q. What analytical techniques are used to assess purity for biological testing?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) to quantify impurities (<2% threshold).

- TLC with visualization under UV light or iodine vapor.

- Melting point determination (uncorrected, open capillary) to compare with literature values.

- Solubility profiling in DMSO/PBS for in vitro assays to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and scalability?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Use a central composite design to test variables (temperature, solvent polarity, catalyst loading).

- Analyze responses (yield, purity) via ANOVA to identify significant factors.

- Validate predictions with confirmatory runs. For example, highlights DoE’s role in minimizing trial-and-error approaches in chemical technology .

- Integrate flow chemistry (CRDC subclass RDF2050112) for continuous production and improved heat/mass transfer .

Q. How can computational methods predict reactivity and guide synthesis?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model transition states and reaction pathways (e.g., amide bond formation).

- Use quantum chemical software (Gaussian, ORCA) to calculate activation energies and optimize geometries.

- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to explore alternative mechanisms, as described in ’s ICReDD framework .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria:

- Normalize data to account for differences in assay conditions (e.g., cell lines, incubation times, compound concentrations).

- Use dose-response curves (IC50/EC50) to compare potency.

- Validate findings via orthogonal assays (e.g., enzymatic vs. cell-based). Reference Frija et al. (2019) in , which emphasizes pH-dependent antimicrobial activity variations .

Q. What strategies enable mechanistic studies of the compound’s reactivity?

- Methodological Answer :

- Kinetic isotope effects (KIE) to probe rate-determining steps (e.g., deuterium labeling at reactive sites).

- In situ FTIR or Raman spectroscopy to monitor intermediate formation.

- Computational microkinetic modeling to simulate reaction networks and validate experimental data .

Q. How to design a reactor for scalable synthesis while maintaining product consistency?

- Methodological Answer :

- Apply CRDC subclass RDF2050112 (Reaction fundamentals and reactor design) :

- Use computational fluid dynamics (CFD) to model mixing efficiency and residence time distribution.

- Optimize heat transfer via jacketed reactors or microwave-assisted synthesis.

- Implement process analytical technology (PAT) for real-time monitoring (e.g., inline NMR or IR) .

Notes

- Advanced questions integrate methodologies from chemical engineering (CRDC), computational chemistry (ICReDD), and statistical design (DoE).

- Contradictions in biological data are addressed via meta-analysis and assay standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.